molecular formula C15H21N5O2S B12269958 N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12269958
M. Wt: 335.4 g/mol
InChI Key: UOPAXNIRYQCETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound featuring a combination of imidazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final assembly involves the sulfonylation of the imidazole ring and subsequent coupling with the piperidine and pyridine moieties under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl groups on the imidazole and piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the function of imidazole-containing enzymes.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. The piperidine and pyridine rings can interact with receptors and enzymes, affecting their function. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of its structural features, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C15H21N5O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C15H21N5O2S/c1-18-11-15(17-12-18)23(21,22)20-9-6-13(7-10-20)19(2)14-5-3-4-8-16-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3

InChI Key

UOPAXNIRYQCETF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.